

An In-depth Technical Guide to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

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Compound of Interest

Compound Name:	2',4'-Dihydroxy-7-methoxy-8-prenylflavan
CAS No.:	331954-16-6
Cat. No.:	B3035564

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a naturally occurring prenylated flavan found in plants of the Moraceae family, notably in the fruits of *Morus alba* (White Mulberry) and in *Morus yunnanensis*.^[1] As a member of the flavonoid class of compounds, it has garnered interest for its potential biological activities. The presence of a prenyl group on the flavonoid skeleton is known to enhance the lipophilicity and membrane permeability of these molecules, often leading to increased biological efficacy compared to their non-prenylated counterparts. This technical guide provides a comprehensive overview of the available scientific data on **2',4'-Dihydroxy-7-methoxy-8-prenylflavan**, with a focus on its physicochemical properties, biological activity, and relevant experimental methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2',4'-Dihydroxy-7-methoxy-8-prenylflavan** is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

Property	Value	Source
CAS Number	331954-16-6	N/A
Molecular Formula	C ₂₁ H ₂₄ O ₄	[2]
Molecular Weight	340.41 g/mol	[2]
Appearance	Amorphous Powder (Typical for isolated flavonoids)	General Knowledge
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water.	General Knowledge
Predicted XLogP3	4.5	N/A
Predicted Hydrogen Bond Donor Count	3	N/A
Predicted Hydrogen Bond Acceptor Count	4	N/A

Biological Activity and Mechanism of Action

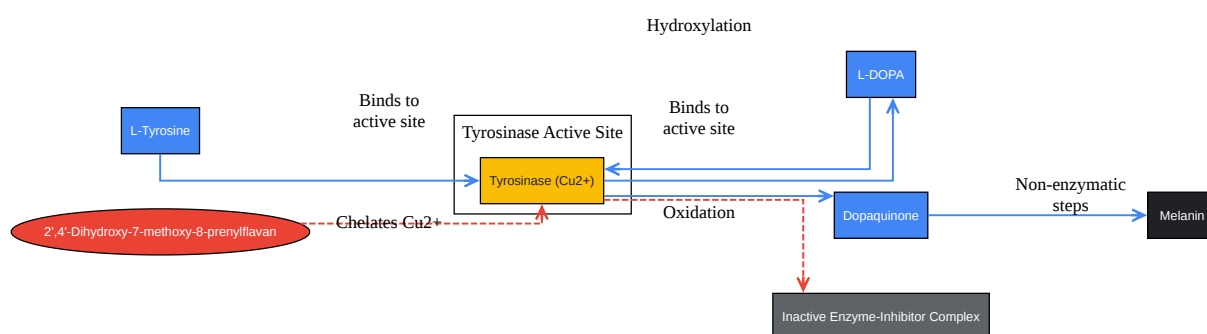
The primary reported biological activity of **2',4'-Dihydroxy-7-methoxy-8-prenylflavan** is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.

Tyrosinase Inhibition

Studies have shown that **2',4'-Dihydroxy-7-methoxy-8-prenylflavan** is a potent inhibitor of mushroom tyrosinase, with a reported IC₅₀ value of 0.81 μM. This potent inhibitory activity suggests its potential application as a skin-lightening agent in cosmetics or as a therapeutic agent for hyperpigmentation disorders.

Proposed Mechanism of Action

The precise mechanism of tyrosinase inhibition by **2',4'-Dihydroxy-7-methoxy-8-prenylflavan** has not been definitively elucidated for this specific molecule. However, based on studies of other flavonoids, the proposed mechanism involves the chelation of copper ions within the active site of the tyrosinase enzyme. Tyrosinase is a copper-containing enzyme, and these copper ions are essential for its catalytic activity. By binding to these copper ions, flavonoids can competitively or non-competitively inhibit the enzyme's ability to convert L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis. The dihydroxy substitution on the B-ring of the flavan structure is thought to be crucial for this chelating activity.



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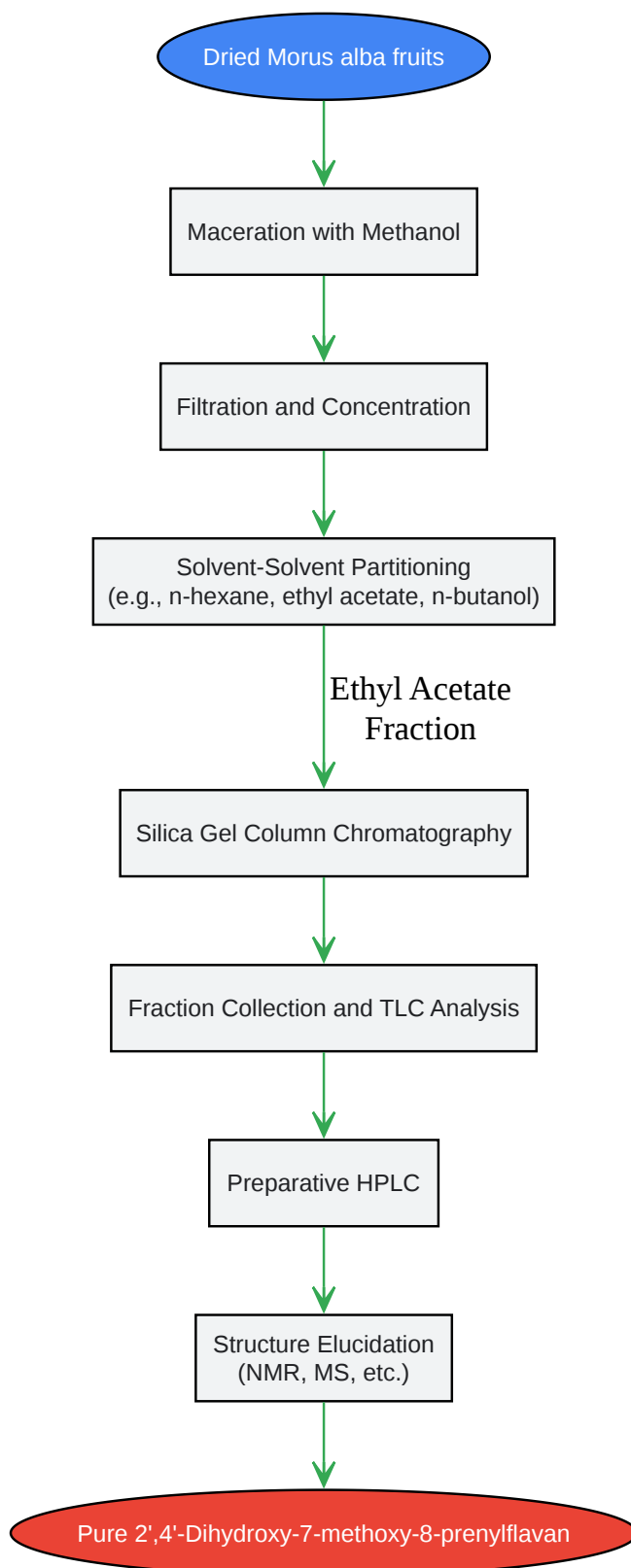
Caption: Proposed mechanism of tyrosinase inhibition.

Experimental Protocols

Isolation and Purification

A specific, detailed protocol for the isolation of **2',4'-Dihydroxy-7-methoxy-8-prenylflavan** is not readily available in the reviewed literature. However, a general workflow for the isolation of

prenylated flavonoids from *Morus* species can be adapted.



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Caption: General workflow for flavonoid isolation.

General Procedure:

- **Extraction:** Dried and powdered plant material (e.g., fruits of *Morus alba*) is macerated with a suitable solvent such as methanol at room temperature.
- **Filtration and Concentration:** The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
- **Solvent-Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Prenylated flavans are typically found in the ethyl acetate fraction.
- **Column Chromatography:** The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate the components.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.
- **Purification:** Final purification is typically achieved using preparative high-performance liquid chromatography (HPLC).
- **Structure Elucidation:** The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Tyrosinase Inhibition Assay

The following is a representative protocol for determining the tyrosinase inhibitory activity of a compound.

Materials:

- Mushroom tyrosinase

- L-DOPA (3,4-dihydroxyphenylalanine)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Test compound (**2',4'-Dihydroxy-7-methoxy-8-prenylflavan**) dissolved in a suitable solvent (e.g., DMSO)
- Positive control (e.g., Kojic acid)
- 96-well microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
 - Prepare a stock solution of L-DOPA in phosphate buffer.
 - Prepare serial dilutions of the test compound and the positive control in the appropriate solvent.
- Assay Protocol:
 - In a 96-well plate, add a specific volume of phosphate buffer to each well.
 - Add a small volume of the test compound solution (or positive control/solvent control) to the respective wells.
 - Add the tyrosinase solution to all wells except the blank.
 - Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
 - Initiate the reaction by adding the L-DOPA solution to all wells.
 - Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a set duration (e.g., every minute for 15-30 minutes).

- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
 - The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = $[(\text{Activity_control} - \text{Activity_sample}) / \text{Activity_control}] * 100$
 - The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Analytical Data

Detailed, experimentally-derived analytical data such as ¹H-NMR, ¹³C-NMR, mass spectrometry, UV-Vis, and IR spectra for **2',4'-Dihydroxy-7-methoxy-8-prenylflavan** are not readily available in the public domain. Researchers seeking to work with this compound should perform their own analytical characterization to confirm its identity and purity.

ADME-Tox Profile

Specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for **2',4'-Dihydroxy-7-methoxy-8-prenylflavan** have not been reported. However, general characteristics of prenylated flavonoids suggest that the prenyl group enhances lipophilicity, which may lead to increased absorption and cell membrane permeability compared to non-prenylated flavonoids. Further in vitro and in vivo studies are required to determine the specific pharmacokinetic and toxicological profile of this compound.

Conclusion

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavan with potent tyrosinase inhibitory activity. Its natural origin and significant in vitro efficacy make it a compound of interest for further research and development in the fields of cosmetics and therapeutics for hyperpigmentation disorders. Future research should focus on the detailed elucidation of its mechanism of action, a comprehensive evaluation of its ADME-Tox profile, and the development of efficient methods for its synthesis or sustainable isolation to enable further preclinical and clinical investigations.

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References

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